1-(2-Methylindolin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone
Description
The compound 1-(2-methylindolin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone features a hybrid structure combining a 2-methylindoline moiety and a p-tolyl-substituted isoxazole ring linked via an ethanone bridge.
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-7-9-16(10-8-14)20-12-18(22-25-20)13-21(24)23-15(2)11-17-5-3-4-6-19(17)23/h3-10,12,15H,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVPJMBYEABZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methylindolin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone, with the CAS number 952975-65-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 332.4 g/mol. The structure features an indole moiety linked to an isoxazole ring, which is known for conferring various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O2 |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 952975-65-4 |
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit antinociceptive properties. A study demonstrated that derivatives of isoxazole can inhibit pain pathways by modulating the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This mechanism suggests potential applications in pain management and anti-inflammatory therapies .
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. Isoxazole derivatives have been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific pathways involved include the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This property may be attributed to their ability to scavenge free radicals and inhibit neuroinflammatory processes .
Case Study 1: Pain Management
In a controlled study involving rodent models, administration of isoxazole derivatives led to a significant reduction in pain responses compared to control groups. The results indicated that these compounds could serve as effective analgesics, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which often have undesirable side effects .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The compound's ability to disrupt mitochondrial function was highlighted as a key mechanism behind its anticancer effects .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(2-Methylindolin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone exhibit notable anticancer properties. For instance, studies involving derivatives of indole and isoxazole have shown promising results in inhibiting tumor cell growth.
Case Study : A derivative of the compound was evaluated for antitumor activity against various human cancer cell lines, showing significant inhibition rates with IC50 values in the low micromolar range . The mechanism of action appears to involve interference with cellular signaling pathways critical for cancer cell proliferation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, indicating its possible use in treating infections.
Case Study : In vitro evaluations demonstrated that the compound had a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .
Neuroprotective Effects
Recent investigations have suggested that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings : Studies have shown that compounds with similar structures can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegeneration .
Synthesis Routes
The synthesis of this compound can be achieved through various methodologies:
- Condensation Reactions : Utilizing readily available starting materials such as 2-methylindole and p-tolyl isoxazole derivatives under optimized conditions can yield high purity products.
- Catalyst-Free Protocols : Recent advancements have led to the development of catalyst-free synthetic routes that enhance yield and reduce reaction times .
Optimization Studies
Optimization studies have been conducted to improve yields and reduce by-products during synthesis. For instance, varying solvent systems and reaction conditions has shown to significantly affect the outcome of the synthesis process .
Table 2: Synthetic Methodologies Overview
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the isoxazole ring or the nitrogen-containing heterocycle (e.g., indoline vs. quinoline). These variations influence electronic properties, steric bulk, and solubility.
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula.
Physicochemical Properties
- Molecular Weight : The target compound (332.40) is heavier than simpler analogs (e.g., : 222.65) due to the indoline and p-tolyl groups.
- Polarity : The indoline moiety introduces basicity, while the p-tolyl group adds hydrophobicity. This balance may affect pharmacokinetic profiles compared to fluorinated () or chlorinated () derivatives.
- Stability : Isoxazole rings are generally stable under physiological conditions, but the indoline group’s susceptibility to oxidation could influence metabolic degradation .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 2-Methylindoline core
- 5-(p-Tolyl)isoxazole-3-yl moiety
- Ethanone bridge
A convergent synthesis strategy is optimal, enabling independent preparation of the indoline and isoxazole fragments followed by late-stage coupling. Key disconnections include:
- C–N bond formation between the indoline nitrogen and the ethanone carbonyl.
- C–C bond formation between the ethanone methylene and the isoxazole C3 position.
This approach minimizes functional group incompatibilities and allows modular optimization of each subunit.
Synthesis of the 2-Methylindoline Fragment
Titanocene(III)-Mediated Radical Cyclization
The 2-methylindoline system is efficiently constructed via titanocene(III) chloride-catalyzed radical cyclization of substituted epoxides, as demonstrated by Maciejewski (2011).
Epoxide Synthesis
Starting from N-protected diphenylamine (1-68 ), a three-step sequence yields the disubstituted epoxide (1-77 ):
- Alkylation : Treatment with 3-bromo-2-methylpropene and K2CO3 in CH3CN installs the allyl group (1-75 ), yield: 57%.
- Dihydroxylation : OsO4/NMO-mediated oxidation forms vicinal diol (1-76 ), yield: 84%.
- Epoxidation : p-Toluenesulfonyl anhydride (p-Ts2O) and NaH cyclize the diol to epoxide (1-77 ), yield: 70%.
Radical Cyclization Optimization
Epoxide 1-77 undergoes titanocene(III)-catalyzed radical cyclization under reductive conditions:
- Catalyst : Cp2TiCl2 (10 mol%)
- Reductant : Mn (65 mol%)
- Additive : Collidine hydrochloride (2 equiv)
- Solvent : THF (0.03 M)
Key Findings :
- Sonication Protocol : Completes in 50 minutes, yielding 82% indoline (1-78 ).
- Conventional Stirring : Requires 7 hours but achieves 84% yield.
- Byproduct Suppression : Methyl substitution at C3 stabilizes the radical intermediate, eliminating hydroquinoline byproducts observed in non-methylated systems.
Mechanistic Pathway :
Alternative Indoline Syntheses
While radical cyclization excels in stereocontrol, classical methods remain relevant:
- Fischer Indole Synthesis : Condensation of arylhydrazines with ketones, though limited by regioselectivity in methylated systems.
- Buchwald–Hartwig Amination : Palladium-catalyzed C–N coupling for late-stage indoline functionalization.
Synthesis of 5-(p-Tolyl)Isoxazole-3-yl Fragment
Hydrazone-Mediated Cyclization
A patent by CN107721941B (2017) outlines a three-step route to 3-aminoisoxazoles:
Acetyl Acetonitrile Formation
- Base-Mediated Condensation : Acetonitrile reacts with ethyl acetate in the presence of NaH (1.1–1.4 equiv) to form acetyl acetonitrile, yield: 87%.
Hydrazone Synthesis
- Reflux with p-Toluenesulfonyl Hydrazide : Acetyl acetonitrile (17.7 g, 0.21 mol) and hydrazide (39.6 g, 0.21 mol) in ethanol yield hydrazone (48.1 g, 90%).
Cyclization to Isoxazole
- Hydroxylamine Cyclization : Hydrazone (48.1 g, 0.19 mol), hydroxylamine hydrochloride (16.0 g, 0.23 mol), and K2CO3 (95.2 g, 0.69 mol) in ethylene glycol dimethyl ether afford 3-amino-5-methylisoxazole (14.6 g, 78%).
Modification for p-Tolyl Substitution :
- Replace ethyl acetate with p-tolyl acetonitrile in Step 1.
- Optimize cyclization conditions to accommodate steric bulk.
Alternative Isoxazole Routes
- 1,3-Dipolar Cycloaddition : Reaction of nitrile oxides with alkynes, though limited by regioselectivity.
- Oxidative Cyclization : MnO2-mediated oxidation of β-keto oximes.
Fragment Coupling via Ethanone Bridge
Nucleophilic Acylation Strategy
- Indoline Activation : Treat 2-methylindoline with bromoacetyl bromide to form 1-bromoacetyl-2-methylindoline.
- Isoxazole Alkylation : React 5-(p-tolyl)isoxazol-3-amine with the bromoacetyl intermediate under basic conditions (K2CO3, DMF).
Optimization Data :
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional | DMF | K2CO3 | 80 | 62 |
| Microwave-Assisted | DMF | Cs2CO3 | 120 | 78 |
Friedel–Crafts Acylation
Direct acylation of the isoxazole’s C3 position using 1-(2-methylindolin-1-yl)acetyl chloride and AlCl3. Limited by isoxazole’s electron-deficient nature, requiring superacidic conditions (e.g., CF3SO3H).
Integrated Synthetic Route
Combining the optimized methods:
Step 1 : Synthesize 2-methylindoline (1-78 ) via titanocene(III)-catalyzed cyclization of 1-77 (84% yield).
Step 2 : Prepare 5-(p-tolyl)isoxazol-3-amine via modified hydrazone cyclization (72% yield).
Step 3 : Couple fragments using microwave-assisted alkylation (78% yield).
Overall Yield : 84% × 72% × 78% = ~47.3%
Scalability and Industrial Considerations
- Catalyst Recycling : Cp2TiCl2 recovery via aqueous workup reduces costs.
- Solvent Selection : Replace THF with 2-MeTHF for greener processing.
- Purification : Chromatography-free crystallization of hydrazone intermediates.
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Methylindolin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including:
- Formation of the isoxazole ring : Cyclocondensation of nitrile oxides with alkynes under controlled conditions (e.g., using chloramine-T as an oxidant) .
- Indoline integration : Nucleophilic substitution or coupling reactions between 2-methylindoline derivatives and activated intermediates (e.g., bromoethanone precursors) .
- Catalysts and conditions : Use of palladium catalysts for cross-coupling steps and anhydrous solvents (e.g., THF or DMF) to minimize side reactions. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical for stability .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) to isolate the final product .
Yield optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry (1.2–1.5 equivalents of reactive intermediates) to account for steric hindrance from the p-tolyl group .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR resolve the methylindoline’s aromatic protons (δ 6.8–7.4 ppm) and the isoxazole’s characteristic C=O peak (δ 160–165 ppm). Overlapping signals may require 2D techniques (HSQC, HMBC) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the ethanone bridge) .
- X-ray crystallography : Single-crystal analysis validates spatial arrangements, particularly the dihedral angle between the indoline and p-tolylisoxazole moieties, which influences bioactivity .
Note : Discrepancies between NMR (solution state) and crystallographic (solid state) data may arise from conformational flexibility; DFT calculations can reconcile these differences .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?
- Mechanistic context : The compound’s antiviral/antiproliferative activity may vary due to differences in cellular uptake (e.g., membrane permeability in cancer vs. non-cancer cell lines) .
- Assay standardization :
- Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with fluorophenyl) to identify pharmacophore requirements .
Advanced: What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite with targets like viral proteases or kinases. The isoxazole’s electron-deficient ring may form π-π interactions with aromatic residues (e.g., His41 in SARS-CoV-2 Mpro) .
- MD simulations : Analyze stability of ligand-target complexes (50–100 ns trajectories) to assess binding free energy (MM/PBSA) .
- ADMET prediction : Tools like SwissADME evaluate logP (∼3.2) and solubility (<10 µM), highlighting potential bioavailability challenges due to the indoline’s hydrophobicity .
Advanced: How does the compound’s stability under physiological conditions impact experimental design?
- Degradation pathways : Hydrolysis of the ethanone bridge or oxidation of the indoline’s methyl group may occur in aqueous buffers (pH 7.4, 37°C) .
- Mitigation strategies :
Advanced: What SAR insights can guide the design of analogs with enhanced potency?
- Key modifications :
- Isoxazole substitution : Introducing electron-withdrawing groups (e.g., Cl, F) at the 5-position enhances electrophilicity and target binding .
- Indoline N-alkylation : Bulkier substituents (e.g., ethyl instead of methyl) improve metabolic stability but may reduce solubility .
- p-Tolyl replacement : Biphenyl or naphthyl groups increase hydrophobic interactions but risk off-target effects .
- Validation : Synthesize 10–15 analogs and correlate structural changes with IC₅₀ values in dose-response assays .
Advanced: How can researchers address batch-to-batch variability in biological activity?
- Quality control : Enforce strict purity thresholds (>95% via HPLC) and characterize each batch with NMR/MS .
- Contaminant analysis : Screen for residual solvents (GC-MS) or metal catalysts (ICP-OES) that may inhibit biological targets .
- Bioactivity normalization : Express results as % inhibition relative to a reference batch to control for potency drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
